(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide
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Overview
Description
(E)-2,5-dichloro-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and a carbohydrazide group
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They are essential intermediates in synthesizing a variety of medical and pharmaceutical compounds .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Benzothiazole derivatives are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dichloro-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of the Two Moieties: The benzo[d]thiazole and thiophene rings are then coupled through a hydrazone formation reaction, where the carbohydrazide group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, potentially leading to amines or saturated compounds.
Substitution: The chlorines on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or saturated derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2,5-dichloro-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS2/c1-18-8-4-2-3-5-9(8)20-13(18)17-16-12(19)7-6-10(14)21-11(7)15/h2-6H,1H3,(H,16,19)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYYXLSZYUUSG-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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